Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-

Receptor Pharmacology Serotonergic Activity Binding Affinity

Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- (CAS 150200-03-6), systematically identified as 4-[(2S)-2-aminopropyl]-2-methoxyphenol, is a chiral phenethylamine derivative with the molecular formula C10H15NO2 and a monoisotopic mass of 181.110 Da. Commonly referred to as (S)-3-O-methyl-α-methyldopamine, this compound is a well-characterized metabolite of several amphetamine-class substances, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 150200-03-6
Cat. No. B12732447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-((2S)-2-aminopropyl)-2-methoxy-
CAS150200-03-6
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)N
InChIInChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1
InChIKeyGPBOYXOSSQEJBH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- (CAS 150200-03-6) for Research


Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- (CAS 150200-03-6), systematically identified as 4-[(2S)-2-aminopropyl]-2-methoxyphenol, is a chiral phenethylamine derivative with the molecular formula C10H15NO2 and a monoisotopic mass of 181.110 Da . Commonly referred to as (S)-3-O-methyl-α-methyldopamine, this compound is a well-characterized metabolite of several amphetamine-class substances, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) [1]. It is primarily utilized as a reference standard in forensic toxicology, a metabolite in pharmacokinetic studies, and a chiral intermediate in synthetic chemistry, with its (2S) stereochemistry being critical for its biological recognition and metabolic fate.

The Risks of Substituting Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- in Analytical and Pharmacological Workflows


Generic substitution of this compound with its racemate (CAS 13062-61-8) or structurally similar catecholamine metabolites like α-methyldopamine (α-MeDA) will invalidate experimental results. The (2S) enantiomer possesses a distinct three-dimensional configuration that governs its interaction with chiral environments, such as metabolizing enzymes and receptor binding pockets [1]. For instance, while the racemic mixture may be used in some synthetic applications, it cannot serve as a precise analytical standard for the stereospecific (S)-metabolite generated in vivo from (S)-amphetamine precursors. Substituting with α-methyldopamine, a catechol-bearing analog, introduces confounding redox activity and a different hydrogen-bonding profile, obscuring quantitative comparisons in neurochemical assays [2].

Quantitative Evidence Guide for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- Differentation


5-HT2B Receptor Binding Affinity: A Pharmacological Fingerprint

The target compound, (S)-3-O-methyl-α-methyldopamine, exhibits measurable but low affinity for the 5-hydroxytryptamine receptor 2B (5-HT2B), a key target implicated in drug-induced valvulopathy. Its binding affinity is quantitatively distinct from that of its parent compound, MDA, and other close analogs, providing a specific pharmacological fingerprint. In a radioligand binding assay using rat stomach fundus preparations, (S)-3-O-methyl-α-methyldopamine demonstrated a Kd of 3,550 nM (3.55 µM) [1]. This is significantly higher (indicative of weaker binding) than the reported Ki of 500 nM for a structurally related oxytocin receptor ligand at the same receptor under comparable PDSP assay conditions, providing a baseline for interpreting selectivity [2].

Receptor Pharmacology Serotonergic Activity Binding Affinity

Negligible Serotonergic Neurotoxicity Versus the Parent Compound MDA

A critical differentiation is the lack of lasting serotonergic neurotoxicity for this metabolite, in contrast to its parent compound, 3,4-methylenedioxyamphetamine (MDA). In a controlled in vivo study, intracerebroventricular administration of 3-O-methyl-α-methyldopamine to rats did not produce a lasting depletion of brain serotonin (5-HT), a hallmark of MDA neurotoxicity. The abstract of the seminal study states that none of the treatments with the major metabolites (including 3-O-methyl-α-methyldopamine) 'produced a lasting depletion of brain serotonin (5-HT)' [1]. In contrast, MDA itself is well-documented to cause significant, long-term reductions in 5-HT and its metabolite 5-HIAA in the frontal cortex following a similar dosing regimen [2].

Neurotoxicology Serotonin Depletion In Vivo Metabolite Safety

Unique Metabolic Signature: Differentiating MDA from p-Methoxyamphetamine Exposure

The compound serves as a unique urinary marker to differentiate ingestion of MDA from that of its positional isomer, p-methoxyamphetamine (PMA). While both drugs can generate overlapping catecholamine metabolites, 3-O-methyl-α-methyldopamine was specifically identified as a metabolite of MDA in dogs and monkeys, but was one of three novel metabolites found for p-methoxyamphetamine [1]. The isomers of 3-O-methyl-α-methyldopamine are separable by gas-liquid chromatography (GLC) as their trifluoroacetyl derivatives, allowing quantitative differentiation. In contrast, α-methyldopamine (α-MeDA) is a common metabolite to both, making it ambiguous for source identification [2].

Forensic Toxicology Drug Metabolism Biomarker Specificity

Chiral Purity as a Determinant of Enzymatic Recognition in Pharmacokinetic Studies

The (S)-enantiomeric form (CAS 150200-03-6) is the direct product of the stereospecific β-hydroxylation and O-methylation of (S)-amphetamine precursors. Utilizing the racemic mixture (CAS 13062-61-8) introduces the (R)-enantiomer, which may exhibit different metabolic stability and clearance rates. A classic principle in drug metabolism, exemplified by compounds like methadone and amphetamine, shows that enantiomers can undergo differential rates of N-dealkylation or O-demethylation. While direct hepatocyte clearance data for this specific pair is not extractable, the universally acknowledged principle of enantioselective metabolism mandates the use of the single (S)-enantiomer for accurate in vitro-in vivo extrapolation (IVIVE) of (S)-amphetamine-derived drug metabolism [1].

Enantiomeric Specificity Pharmacokinetics Metabolic Pathway Elucidation

High-Value Application Scenarios for Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- (CAS 150200-03-6)


Forensic Toxicology Reference Standard for Differentiating MDA from PMA Ingestion

Toxicology laboratories require a certified reference standard of (S)-3-O-methyl-α-methyldopamine to develop and validate GC-MS or LC-MS/MS methods capable of distinguishing recent MDA use from the use of its more toxic isomer, p-methoxyamphetamine (PMA). As demonstrated, this metabolite provides a specific marker that α-methyldopamine cannot, thereby preventing false attribution in a clinical or forensic context [1].

In Vivo Probe for Non-Neurotoxic Metabolite Mechanisms in MDMA Research

Neuroscientists investigating the mechanisms of MDMA-induced serotonergic neurotoxicity can use this metabolite as a negative control probe. Its established inability to cause lasting 5-HT depletion, in contrast to the parent drug MDA, makes it an essential tool for dissecting whether observed neuronal damage is mediated by the parent compound or downstream metabolic events [2].

Chiral Intermediate for the Synthesis of Single-Enantiomer Catecholamine Analogs

Medicinal chemistry groups designing novel dopamine or serotonin receptor ligands that require a 2-methoxy-4-(2-aminopropyl)phenol scaffold can utilize this chiral building block directly. This avoids a low-yield chiral resolution step at the end of the synthesis, preserving enantiomeric excess and streamlining the development of stereospecific therapeutic candidates .

Pharmacokinetic Modeling of (S)-Amphetamine Metabolism

To build a physiologically-based pharmacokinetic (PBPK) model for an (S)-amphetamine-derived new chemical entity, researchers must include this metabolite in their in vitro hepatocyte clearance assays. Only the (S)-enantiomer ensures that the metabolic pathway, particularly O-methylation and subsequent conjugation, is accurately reflected without interference from the unnatural (R)-enantiomer, giving a true picture of human clearance rates [3].

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